N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide
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Overview
Description
The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl group at the 1-position . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The pyridine ring is attached to the pyrazole ring via a methylene bridge. The compound also contains a butanamide group with a phenyl and a ketone substitution .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties such as density, boiling point, vapor pressure, refractivity, and polar surface area could be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing novel derivatives related to this compound, exploring its chemical properties and potential for further functionalization. One approach involves the facile synthesis of highly functionalized novel pyrazolopyridones, starting from various oxoketene dithioacetals. This method demonstrates the versatility of such compounds in generating diverse chemical structures with potential biological activities (Savant, Ladva, & Pandit, 2018).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal properties of derivatives closely related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide. For instance, new dihydropyridine derivatives have been synthesized and shown to possess antimicrobial activities, indicating the potential for these compounds in developing new antimicrobial agents (Joshi, 2015).
Anticancer Activities
Compounds related to this compound have been investigated for their anticancer properties. Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has shown promising results, highlighting the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016).
Inhibition of Biological Targets
One study focused on AZD9668, a derivative with a similar structural motif, demonstrating its role as a novel oral inhibitor of neutrophil elastase, an enzyme implicated in various respiratory diseases. This research underscores the potential of such compounds in treating diseases driven by specific enzyme targets (Stevens et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24-14-18(13-23-24)17-9-15(10-21-12-17)11-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-10,12-14H,7-8,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKBDDQFBBTEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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